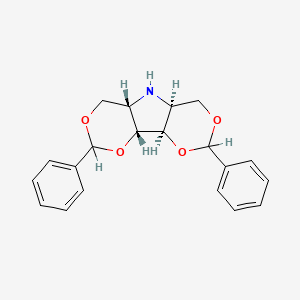

1,3:4,6-Di-O-benzylidene-2,5-dideoxy-2,5-imino-L-iditol (Mixture of Diastereomers)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1,3:4,6-Di-O-benzylidene-2,5-dideoxy-2,5-imino-L-iditol is a potent biomedicine . It is an exceptional therapeutic agent utilized in the management of selective ailments . Its intricate molecular configuration enables its advantageous use in the realms of pharmaceutical design and advancement .

Molecular Structure Analysis

The molecular formula of 1,3:4,6-Di-O-benzylidene-2,5-dideoxy-2,5-imino-L-iditol is C20 H21 N O4 . The molecular weight is 339.38 .Physical And Chemical Properties Analysis

The compound is a solid and appears as a powder . It is soluble in Dichloromethane, Ethyl Acetate, and Methanol . The melting point is 144-146°C (lit.) .Aplicaciones Científicas De Investigación

Chiral Synthesis and Asymmetric Reduction

Specific Scientific Field

Chemistry, specifically Organic Synthesis .

Comprehensive Summary of the Application

The compound “1,3:4,6-Di-O-benzylidene-2,5-dideoxy-2,5-imino-L-iditol” is used as a stable blocked sugar for chiral synthesis and asymmetric reduction .

Methods of Application or Experimental Procedures

While the exact methods of application or experimental procedures are not detailed in the source, the compound is typically used in a laboratory setting under controlled conditions. It is likely used as a reagent or catalyst in chemical reactions .

Results or Outcomes

The compound aids in the production of chiral molecules, which are molecules that cannot be superimposed on their mirror images. These molecules are important in many areas of science, including drug development .

Synthesis of Optically Active Glycerol Derivatives

Comprehensive Summary of the Application

The compound “1,3:4,6-Di-O-benzylidene-2,5-dideoxy-2,5-imino-L-iditol” is used as a starting component for the synthesis of optically active glycerol derivatives .

Methods of Application or Experimental Procedures

The compound is used as a starting material in the synthesis of these derivatives. The exact methods and parameters of the synthesis process are not detailed in the source .

Results or Outcomes

The synthesis of optically active glycerol derivatives is achieved. These derivatives have a variety of applications in scientific research .

Synthesis of Heterocyclic 2,5-Dimethanol Derivatives

Comprehensive Summary of the Application

The compound “1,3:4,6-Di-O-benzylidene-2,5-dideoxy-2,5-imino-L-iditol” is used as a starting component for the synthesis of heterocyclic 2,5-dimethanol derivatives .

Results or Outcomes

The synthesis of heterocyclic 2,5-dimethanol derivatives is achieved. These derivatives have a variety of applications in scientific research .

Plant Protection Agents

Specific Scientific Field

Comprehensive Summary of the Application

Compounds based on 1,3,4-oxadiazole, which can be synthesized from “1,3:4,6-Di-O-benzylidene-2,5-dideoxy-2,5-imino-L-iditol”, can act as plant protection agents due to their herbicidal, insecticidal, and fungicidal activity .

Methods of Application or Experimental Procedures

These compounds are typically applied to plants in a controlled manner to protect them from various pests and diseases .

Results or Outcomes

The use of these compounds can lead to improved plant health and increased crop yields .

Propiedades

IUPAC Name |

(1R,2R,7S,9S)-4,12-diphenyl-3,5,11,13-tetraoxa-8-azatricyclo[7.4.0.02,7]tridecane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO4/c1-3-7-13(8-4-1)19-22-11-15-17(24-19)18-16(21-15)12-23-20(25-18)14-9-5-2-6-10-14/h1-10,15-21H,11-12H2/t15-,16-,17+,18+,19?,20?/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZZNORDFNLLOEI-KCNXKABGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C3C(N2)COC(O3)C4=CC=CC=C4)OC(O1)C5=CC=CC=C5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2[C@H]([C@H]3[C@@H](N2)COC(O3)C4=CC=CC=C4)OC(O1)C5=CC=CC=C5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10449845 |

Source

|

| Record name | 1,3:4,6-Di-O-benzylidene-2,5-dideoxy-2,5-imino-L-iditol (Mixture of Diastereomers) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10449845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

339.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3:4,6-Di-O-benzylidene-2,5-dideoxy-2,5-imino-L-iditol | |

CAS RN |

1246812-42-9 |

Source

|

| Record name | 1,3:4,6-Di-O-benzylidene-2,5-dideoxy-2,5-imino-L-iditol (Mixture of Diastereomers) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10449845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-Butyl (1S,3S)-5-azaspiro[2.4]heptan-1-ylcarbamate](/img/structure/B1143100.png)

![4-[(2,5-Dioxopyrrol-1-yl)methyl]cyclohexane-1-carbohydrazide](/img/structure/B1143101.png)

![2-Hydroxy-2-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B1143115.png)

![Xanthylium, 6-(diethylamino)-1,2,3,4-tetrahydro-4-[(5,8,9,10-tetrahydro-6H-benzo[c]xanthen-11-yl)methylene]-, perchlorate (9CI)](/img/structure/B1143116.png)